![molecular formula C11H17ClN2O2 B2586880 clorhidrato de N-[(4-aminofenil)metil]carbamato de propan-2-ilo CAS No. 1049732-05-9](/img/structure/B2586880.png)
clorhidrato de N-[(4-aminofenil)metil]carbamato de propan-2-ilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride is a chemical compound with the molecular formula C({11})H({17})ClN({2})O({2}). It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group, an aminophenyl group, and a carbamate moiety, making it a versatile molecule for different chemical reactions and applications.
Aplicaciones Científicas De Investigación
Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride has a wide range of applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
-
Biology: : Employed in the study of enzyme inhibition and protein interactions. It is used to investigate the mechanisms of action of various biological pathways.
-
Medicine: : Explored for its potential therapeutic effects. It has been studied for its role in modulating neurotransmitter activity and as a potential treatment for certain neurological disorders.
-
Industry: : Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mecanismo De Acción
Target of Action
The compound “propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride” has a carbamate group, which is often found in drugs that act on the nervous system. It also has an aminophenyl group, which is a common structure in drugs that target various receptors or enzymes. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets an enzyme, it might inhibit or activate the enzyme’s function. If it targets a receptor, it might act as an agonist or antagonist .
Biochemical Pathways
The affected pathways would also depend on the specific targets. For instance, if the compound targets neurotransmitter receptors, it might affect signal transmission in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects would be the outcomes of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances might influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride typically involves the following steps:
-
Formation of the Carbamate Group: : The initial step involves the reaction of isopropyl chloroformate with 4-aminobenzylamine to form the carbamate intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
[ \text{C}_3\text{H}_7\text{COCl} + \text{C}_7\text{H}_9\text{NH}_2 \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} ]
-
Hydrochloride Salt Formation: : The carbamate intermediate is then treated with hydrochloric acid to form the hydrochloride salt of propan-2-yl N-[(4-aminophenyl)methyl]carbamate.
[ \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 + \text{HCl} \rightarrow \text{C}_3\text{H}_7\text{OCONHCH}_2\text{C}_6\text{H}_4\text{NH}_2 \cdot \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Propan-2-yl N-[(4-aminophenyl)methyl]carbamate hydrochloride can undergo oxidation reactions, particularly at the aminophenyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives. For instance, the nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : The carbamate group can participate in nucleophilic substitution reactions. For example, the isopropyl group can be replaced by other alkyl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H(_2)O(_2)), potassium permanganate (KMnO(_4))
Reduction: Sodium borohydride (NaBH(_4)), palladium on carbon (Pd/C) for catalytic hydrogenation
Substitution: Alkyl halides for alkylation reactions
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones
Reduction: Formation of amine derivatives
Substitution: Formation of various alkylated carbamates
Comparación Con Compuestos Similares
Similar Compounds
- Propan-2-yl N-[(4-nitrophenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-methylphenyl)methyl]carbamate hydrochloride
- Propan-2-yl N-[(4-chlorophenyl)methyl]carbamate hydrochloride
Propiedades
IUPAC Name |
propan-2-yl N-[(4-aminophenyl)methyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8(2)15-11(14)13-7-9-3-5-10(12)6-4-9;/h3-6,8H,7,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUAGODLSAENFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCC1=CC=C(C=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
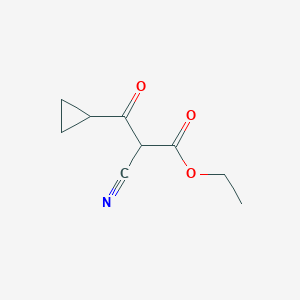
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2586798.png)
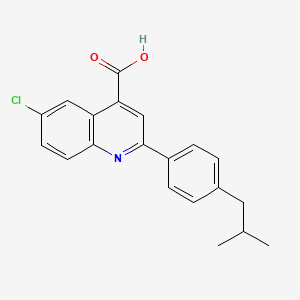
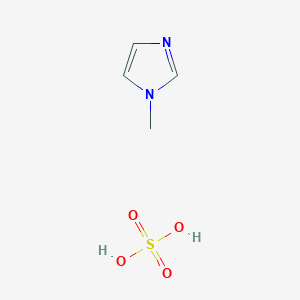
![N'-(2-ethoxyphenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2586803.png)

![(3Ar,7aR)-2-(2-cyanopyridine-4-carbonyl)-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2586806.png)
![2,7-Diazaspiro[4.4]nonan-3-one hydrochloride](/img/structure/B2586807.png)
![6-Chloro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2586809.png)

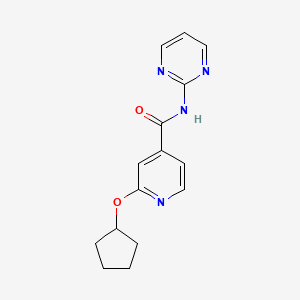

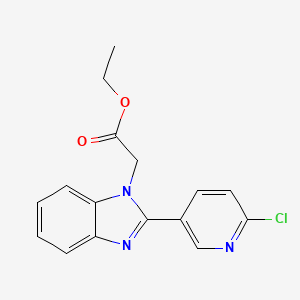
![Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2586820.png)
